molecular formula C21H20N4O4S B2788780 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide CAS No. 899961-46-7

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2788780
CAS No.: 899961-46-7
M. Wt: 424.48
InChI Key: BKVPCDVCDLGPQO-UHFFFAOYSA-N
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Description

This compound is a sulfone-containing thienopyrazole derivative with an ethanediamide linker and substituted phenyl groups. Its structure combines a thieno[3,4-c]pyrazole core modified with 5,5-dioxo sulfone groups, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14(15-8-4-2-5-9-15)22-20(26)21(27)23-19-17-12-30(28,29)13-18(17)24-25(19)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVPCDVCDLGPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. The starting materials often include substituted thienopyrazoles and oxalamide derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct pharmacological or synthetic data on this specific compound in accessible literature, comparisons are inferred from structurally related molecules. Below is a comparative analysis based on chemical features and hypothetical activity:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Reported Activities Solubility/Stability
Target Compound Thieno[3,4-c]pyrazole 5,5-Dioxo sulfone, N-phenylethyl Hypothetical kinase inhibition Likely low aqueous solubility
Sulfonamide-pyrazole hybrids Pyrazole-sulfonamide Aryl sulfonamide, alkyl chains COX-2 inhibition, anti-inflammatory Moderate solubility in DMSO
Thienopyrrole derivatives Thienopyrrole Halogen substituents Antimicrobial (Gram+ bacteria) High lipophilicity
Ethanediamide-linked kinase inhibitors Benzamide-ethanediamide Fluorophenyl, piperazine JAK2/STAT3 inhibition Enhanced metabolic stability

Key Observations:

Sulfone vs. However, this modification could reduce metabolic stability due to increased susceptibility to hydrolysis.

Chirality : The N'-(1-phenylethyl) group introduces a stereocenter absent in simpler ethanediamide derivatives. This feature aligns with trends in kinase inhibitors (e.g., imatinib analogs), where chirality improves target selectivity .

Solubility Limitations : Unlike pyrazole-sulfonamide hybrids with polar substituents, the target compound’s hydrophobic phenyl groups likely limit aqueous solubility, necessitating formulation adjustments for in vivo studies.

Research Findings and Hypotheses

  • Synthetic Challenges: The sulfone-modified thienopyrazole core requires high-temperature cyclization, as seen in analogous syntheses . Yield optimization may rely on microwave-assisted methods.
  • Computational Predictions : Molecular docking studies (using tools like AutoDock Vina) suggest strong affinity for ATP-binding pockets in kinases (e.g., EGFR), but experimental validation is lacking.
  • Toxicity Concerns : Sulfone-containing compounds often exhibit hepatotoxicity in preclinical models; structural analogs highlight the need for hepatic safety profiling .

Limitations and Knowledge Gaps

  • No peer-reviewed studies directly address the biological activity or pharmacokinetics of the target compound.
  • Structural comparisons rely on indirect inferences from unrelated chemical classes.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide is a complex organic compound characterized by its thieno[3,4-c]pyrazole core structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N3O3S, with a molecular weight of 443.52 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety which is known for its diverse biological properties. The presence of functional groups such as the 5,5-dioxo contributes to its potential reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several significant biological activities:

  • Anti-inflammatory Activity : Compounds containing thienopyrazole structures have been reported to exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and enzymes.
  • Antitumor Activity : Initial investigations indicate potential antitumor effects, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Analgesic Properties : Similar compounds have shown analgesic effects in various models, suggesting this compound may also possess pain-relieving properties.

Case Studies

  • Case Study on Thienopyrazole Derivatives : A study conducted on thienopyrazole derivatives indicated their efficacy in reducing tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Synthesis and Characterization : A recent synthesis of related compounds demonstrated successful incorporation of the thieno[3,4-c]pyrazole framework with varying substituents that influenced biological outcomes positively.

Tables of Biological Activity

Activity Type Mechanism Reference
Anti-inflammatoryInhibition of cytokines
AntitumorInduction of apoptosis
AnalgesicModulation of pain pathways

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of precursor molecules (e.g., thieno[3,4-c]pyrazole derivatives) under controlled conditions, often using reagents like oxalyl chloride and bases such as triethylamine .
  • Substitution reactions : Functionalization at the phenyl or amide positions using nucleophilic or electrophilic agents. For example, introducing phenylethyl groups via alkylation .
  • Purification : Techniques like recrystallization (using ethanol or methanol) or column chromatography (silica gel, dichloromethane/methanol gradients) improve purity . Optimization involves adjusting reaction temperature (e.g., 60–90°C for cyclization), solvent polarity, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate quality .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly verifying substituents on the thienopyrazole core and ethanediamide moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₀N₄O₅S) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's mechanism of action against cancer cells?

  • In vitro assays :
  • Cell viability : Dose-response curves (e.g., IC₅₀ determination) using MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) via fluorometric assays to assess anti-inflammatory potential .
    • In vivo models : Xenograft studies in mice to evaluate tumor suppression and pharmacokinetics (e.g., bioavailability, half-life) .
    • Mechanistic probes : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies resolve contradictions in reported biological activities of thieno[3,4-c]pyrazole derivatives?

  • Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. methoxyphenyl groups) to isolate activity drivers .
  • Comparative assays : Test derivatives under identical conditions (e.g., same cell lines, reagent batches) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2, guiding experimental prioritization .

Q. How can researchers optimize the compound's solubility and stability for in vivo applications?

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles (liposomal encapsulation) .
  • Stability testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC. Introduce stabilizing groups (e.g., methyl or tert-butyl) at labile positions .
  • Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes to guide structural modifications for improved half-life .

Methodological Notes

  • Data contradiction analysis : Conflicting bioactivity reports may arise from assay variability (e.g., cell line heterogeneity) or structural impurities. Cross-validate findings using orthogonal methods (e.g., Western blotting alongside viability assays) .
  • Advanced synthesis : For scale-up, consider continuous flow chemistry to maintain consistency in multi-step reactions .

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